Methyllycaconitine (citrate)

Description

BenchChem offers high-quality Methyllycaconitine (citrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyllycaconitine (citrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

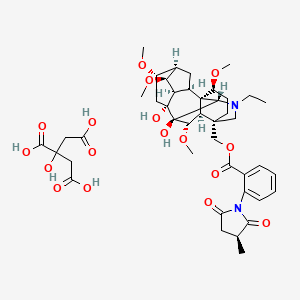

[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t19-,21+,22+,24-,25-,27+,28-,29+,30-,33-,34-,35+,36-,37+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLZNJHDLEWPS-OULUNZSJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Methyllycaconitine (Citrate): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid derived from Delphinium species, is a potent and highly selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This technical guide provides a comprehensive overview of the mechanism of action of MLA, with a focus on its molecular interactions, functional consequences, and the experimental methodologies used for its characterization. Quantitative binding and functional data are summarized, and key signaling pathways modulated by MLA are illustrated. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

Methyllycaconitine (MLA) has emerged as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the α7 nicotinic acetylcholine receptor (nAChR).[1][2] The α7 nAChR, a ligand-gated ion channel, is implicated in a wide array of neurological processes, including learning, memory, and attention, and is a therapeutic target for various disorders such as Alzheimer's disease, schizophrenia, and certain cancers.[1][3][4] MLA's high affinity and selectivity for the α7 nAChR make it a crucial ligand for studying the function and pharmacology of this receptor subtype.[1][3] This guide delves into the core mechanism of action of MLA, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions and downstream effects.

Molecular Mechanism of Action

Primary Target: The α7 Nicotinic Acetylcholine Receptor

The principal mechanism of action of Methyllycaconitine is the competitive antagonism of the α7 nAChR.[1][3] As a competitive antagonist, MLA binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh) on the α7 nAChR.[1] This binding event precludes the binding of ACh and other agonists, thereby preventing the conformational change required for channel opening and subsequent cation influx (primarily Na⁺ and Ca²⁺).

The interaction is characterized by high affinity, with Ki values in the low nanomolar range.[5] This potent and selective antagonism is the foundation of MLA's utility in dissecting α7 nAChR-mediated signaling.

Interaction with Other nAChR Subtypes

While MLA is highly selective for the α7 nAChR, it exhibits measurable affinity for other nAChR subtypes at higher concentrations.[2][6] Notably, it has been shown to interact with α3β2, α4β2, and a putative α3/α6β2β3* subtype.[2][6] This cross-reactivity is an important consideration in experimental design and data interpretation, particularly when using higher concentrations of MLA. The surmountable nature of the inhibition by MLA at these other subtypes suggests a competitive binding mechanism as well.[6]

Quantitative Pharmacological Data

The affinity and potency of MLA at various nAChR subtypes have been quantified through numerous radioligand binding and functional assays. The following tables summarize these key quantitative parameters.

Table 1: Binding Affinity of Methyllycaconitine (MLA) for Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |

| α7 | [¹²⁵I]α-bungarotoxin | Human K28 cell line | ~10 | [2] |

| α7 | [³H]MLA | Rat brain membranes | 1.86 ± 0.31 (Kd) | [5] |

| α3/α6β2β3* | [¹²⁵I]α-conotoxin-MII | Rat striatum | 33 | [6] |

| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Torpedo electric ray | ~1000 | [2] |

| Muscle nAChR | [¹²⁵I]α-bungarotoxin | Human muscle | ~8000 | [2] |

| Brain (non-α7) | [³H]nicotine | Rat brain | ~4000 | [2] |

Table 2: Functional Antagonist Potency of Methyllycaconitine (MLA) at Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Agonist | Preparation | IC₅₀ | Reference(s) |

| α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | 2 nM | [3][7] |

| α3β2 | Acetylcholine | Avian nAChR in Xenopus oocytes | ~80 nM | [2] |

| α4β2 | Acetylcholine | Avian nAChR in Xenopus oocytes | ~700 nM | [2] |

| α3β4* | Nicotine | Bovine adrenal chromaffin cells | 11.4 µM (for N-phenpropyl analogue) | [8] |

| α-conotoxin-MII-sensitive | Nicotine | Rat striatal synaptosomes | ~500 nM | [9] |

| α-conotoxin-MII-resistant | Nicotine | Rat striatal synaptosomes | ~10,000 nM | [9] |

Experimental Protocols

The characterization of MLA's mechanism of action relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of MLA for nAChRs.

-

Objective: To quantify the binding characteristics of MLA to specific nAChR subtypes.

-

Materials:

-

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant for storage.[10]

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of unlabeled MLA in a 96-well plate.[10]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.[10]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

-

Data Analysis: Analyze the data using non-linear regression to determine Kd or Ki values. For competition assays, the Cheng-Prusoff equation (Ki = IC₅₀ / (1 + [L]/Kd)) is used to calculate the Ki from the IC₅₀ value.[10]

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is employed to measure the functional effects of MLA on nAChR activity in Xenopus oocytes.

-

Objective: To determine the antagonist potency (IC₅₀) and mode of inhibition of MLA on specific nAChR subtypes.

-

Materials:

-

Xenopus laevis oocytes.[7]

-

cRNA encoding the desired nAChR subunits.

-

Two-electrode voltage clamp setup.

-

Perfusion system.

-

Agonist solution (e.g., acetylcholine).

-

MLA solution.

-

-

Procedure:

-

Oocyte Preparation and Injection: Isolate and defolliculate Xenopus oocytes. Inject the oocytes with cRNA encoding the nAChR subunits of interest and incubate for several days to allow for receptor expression.[7]

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the oocyte with an agonist solution to elicit an inward current mediated by the expressed nAChRs.

-

Antagonist Application: Co-apply or pre-apply MLA at various concentrations with the agonist and record the resulting current.

-

Data Analysis: Plot the inhibition of the agonist-induced current as a function of MLA concentration and fit the data to a concentration-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Functional Consequences

By antagonizing the α7 nAChR, MLA modulates a variety of downstream signaling pathways and cellular functions.

Inhibition of Calcium Signaling

Activation of the α7 nAChR, a cation channel with high permeability to Ca²⁺, leads to a significant influx of calcium.[11] MLA, by blocking the receptor, directly inhibits this calcium influx.[12] This has profound effects on numerous calcium-dependent signaling cascades.

MLA competitively antagonizes the α7 nAChR, preventing ACh-mediated Ca²⁺ influx.

Modulation of Inflammatory Pathways

The α7 nAChR plays a crucial role in the "cholinergic anti-inflammatory pathway."[13][14] Activation of this receptor on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines. MLA, by antagonizing the α7 nAChR, can therefore disinhibit these inflammatory responses, leading to an increase in the production of cytokines like IL-6.[13][14] This effect is mediated through the regulation of signaling pathways such as NF-κB and JAK2/STAT3.[13][14]

MLA blocks the α7 nAChR-mediated cholinergic anti-inflammatory pathway.

Effects on Neurotransmitter Release

Presynaptic nAChRs are critical modulators of neurotransmitter release. MLA has been shown to inhibit dopamine (B1211576) release in the striatum by acting on presynaptic nAChRs, including a putative α3/α6β2β3* subtype.[6] This highlights the role of nAChRs in regulating dopaminergic neurotransmission and the utility of MLA in studying these processes.

Structure-Activity Relationships

The molecular structure of MLA is intricately linked to its high affinity and selectivity for the α7 nAChR. Key structural features include:

-

The C-18 Ester Group: Hydrolysis of this group to the corresponding amino-alcohol, lycoctonine, results in a significant decrease in toxicity and a roughly tenfold reduction in pharmacological potency.[2]

-

The Anthranilate Ester Side-Chain: This moiety is crucial for the competitive antagonist activity of MLA at the α7 nAChR.[15][16] Analogues lacking this side-chain tend to exhibit non-competitive antagonism.[15][16]

-

The Nitrogen Atom: The nitrogen within the core ring structure is essential for the pharmacological action of norditerpenoid alkaloids like MLA.[3]

Conclusion

Methyllycaconitine (citrate) is a powerful and selective pharmacological tool whose primary mechanism of action is the competitive antagonism of the α7 nicotinic acetylcholine receptor. Its high affinity and selectivity have made it indispensable for the characterization of this receptor subtype and its role in a multitude of physiological and pathological processes. A thorough understanding of its interactions with various nAChR subtypes, its effects on downstream signaling pathways, and the experimental methodologies used to study it, as detailed in this guide, is essential for its effective use in research and drug development. The continued application of MLA will undoubtedly lead to further insights into the complex world of cholinergic signaling.

References

- 1. Structure-activity studies of bicyclic and tricyclic analogues of methyllycaconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyllycaconitine is a potent antagonist of alpha-conotoxin-MII-sensitive presynaptic nicotinic acetylcholine receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-activity studies with ring E analogues of methyllycaconitine on bovine adrenal alpha3beta4* nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methyllycaconitine-sensitive neuronal nicotinic receptor-operated slow Ca2+ signal by local application or perfusion of ACh at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying the binding site of novel methyllycaconitine (MLA) analogs at α4β2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyllycaconitine: A Technical Guide to its Discovery, Isolation from Delphinium Species, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA), a complex diterpenoid alkaloid, has garnered significant attention within the scientific community for its potent and selective antagonistic activity against the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). This property positions MLA as a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes, and as a potential lead compound in drug discovery programs targeting neurological and inflammatory disorders. First isolated from species of the genus Delphinium, commonly known as larkspurs, the journey of MLA from a natural toxin to a sophisticated molecular probe is a testament to advancements in natural product chemistry and pharmacology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of MLA from Delphinium species, with a focus on detailed experimental protocols and quantitative data.

Historical Perspective: The Discovery of Methyllycaconitine

The initial isolation of the compound that would later be identified as Methyllycaconitine occurred from Delphinium brownii. However, it was not until 1943 that John Goodson, working at the Wellcome Chemical Research Laboratories in London, successfully isolated the alkaloid in a purer form from the seeds of Delphinium elatum and officially named it "methyl-lycaconitine".[1] Later, a more contemporary and refined isolation procedure was developed by S.W. Pelletier and his colleagues, utilizing seeds from Consolida ambigua (also known as Delphinium ajacis), which has become a significant reference method in the field.[1]

Isolation of Methyllycaconitine from Delphinium Species: Experimental Protocols

The isolation of MLA from Delphinium plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocols are based on established methodologies for the isolation of diterpenoid alkaloids from Delphinium species.

Plant Material and Preliminary Preparation

-

Plant Source: Seeds of various Delphinium species, such as D. elatum, D. brownii, or D. ajacis, are commonly used as the starting material due to their relatively high concentration of MLA.

-

Grinding: The dried plant material (e.g., seeds or aerial parts) is finely ground to a powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent. Ethanol is a commonly used solvent for this purpose. The extraction can be performed at room temperature with agitation or under reflux to enhance efficiency.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude, viscous residue.

Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates the basic alkaloids, including MLA, from neutral and acidic compounds present in the crude extract.

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 2% sulfuric acid or 5% hydrochloric acid). This protonates the nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Extraction of Neutral and Acidic Compounds: The acidic solution is then washed with an immiscible organic solvent, such as diethyl ether or chloroform (B151607), to remove non-alkaloidal constituents.

-

Basification: The acidic aqueous layer containing the protonated alkaloids is then made basic by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of approximately 10-11. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent like chloroform or a chloroform/methanol (B129727) mixture to transfer the free alkaloids into the organic phase.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure to yield a crude alkaloid mixture.

Chromatographic Purification

The crude alkaloid mixture is a complex blend of different alkaloids. Therefore, chromatographic techniques are essential for the isolation of pure MLA.

-

Column Chromatography: This is the primary method for the initial separation of the crude alkaloid mixture.

-

Stationary Phase: Silica gel or alumina (B75360) are commonly used as the stationary phase.

-

Mobile Phase: A gradient of solvents with increasing polarity is typically employed. A common solvent system starts with a non-polar solvent like hexane (B92381) or chloroform and gradually introduces a more polar solvent such as methanol or ethyl acetate. The fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions enriched with MLA from column chromatography can be further purified using pTLC with an appropriate solvent system.

-

High-Performance Liquid Chromatography (HPLC): For obtaining high-purity MLA, preparative or semi-preparative HPLC is the method of choice.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used, often in a gradient elution mode.

-

Detection: UV detection at a specific wavelength (e.g., 270 nm) is used to monitor the elution of MLA.[2]

-

The following diagram illustrates a general workflow for the isolation of Methyllycaconitine:

References

The Pharmacological Profile of Methyllycaconitine (Citrate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a potent and selective competitive antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Its high affinity and selectivity have established it as an invaluable pharmacological tool for characterizing the physiological and pathological roles of the α7 nAChR. This technical guide provides a comprehensive overview of the pharmacological profile of methyllycaconitine citrate (B86180), the commercially prevalent salt form, with a focus on its binding affinities, functional antagonist activity across various nAChR subtypes, and the downstream consequences of its interaction with the α7 nAChR. This document is intended to serve as a detailed resource for researchers and professionals in drug development, providing quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Physicochemical Properties of Methyllycaconitine Citrate

Methyllycaconitine is most commonly available as its citrate salt. The free base is poorly soluble in water, while the citrate salt exhibits enhanced solubility.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₀N₂O₁₀ • C₆H₈O₇ | [5] |

| Molecular Weight | 874.93 g/mol | [5] |

| Solubility (in water) | ≥ 10 mg/mL (Soluble to 100 mM) | [5][6][7] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

Pharmacodynamics: Receptor Binding and Functional Activity

The primary pharmacological action of MLA is the competitive antagonism of α7 nAChRs. However, it also exhibits activity at other nAChR subtypes, albeit with lower affinity.

Binding Affinity (Ki) Data

The following table summarizes the binding affinities of MLA for various nAChR subtypes, as determined by radioligand binding assays.

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference(s) |

| α7 | [³H]MLA | Rat brain membranes | 1.86 ± 0.31 (Kd) | [8] |

| α7-containing | Not Specified | Neuronal tissue | 1.4 | [5][7] |

| α-conotoxin-MII-sensitive (putative α3/α6β2β3*) | [¹²⁵I]α-CTx-MII | Rat striatum and nucleus accumbens | 33 | [9] |

| α-bungarotoxin sites | [¹²⁵I]α-bungarotoxin | Brain tissue | 5.4 | [10] |

| [³H]nicotine sites | [³H]nicotine | Brain tissue | 3700 | [10] |

Functional Antagonist Potency (IC₅₀) Data

The inhibitory potency of MLA on the function of various nAChR subtypes is detailed in the table below, primarily from electrophysiological studies.

| nAChR Subtype | Agonist | Experimental System | IC₅₀ (nM) | Reference(s) |

| α7 | Acetylcholine | Human α7 nAChRs in Xenopus oocytes | 2 | [11] |

| α3β2 | Not Specified | Avian nAChRs in Xenopus oocytes | ~80 | [4] |

| α4β2 | Not Specified | Avian nAChRs in Xenopus oocytes | ~700 | [4] |

| Muscle-type | Not Specified | Muscle tissue | 1100 | [10] |

Signaling Pathways Modulated by Methyllycaconitine

As a competitive antagonist of the α7 nAChR, MLA blocks the binding of the endogenous agonist acetylcholine (ACh) and other nicotinic agonists, thereby inhibiting the downstream signaling cascades initiated by receptor activation. The α7 nAChR, a ligand-gated ion channel with high calcium permeability, is implicated in a variety of cellular processes. Its blockade by MLA can have significant downstream effects.

Canonical α7 nAChR Signaling and its Antagonism by MLA

The binding of an agonist to the α7 nAChR triggers the opening of its ion channel, leading to an influx of cations, most notably Ca²⁺. This increase in intracellular calcium acts as a second messenger, activating several downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. These pathways are crucial for neuronal survival, neuroprotection, and the modulation of inflammatory responses.[2][10][12] MLA, by preventing the initial agonist binding, effectively inhibits these neuroprotective and anti-inflammatory signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. Inflammation Regulation via an Agonist and Antagonists of α7 Nicotinic Acetylcholine Receptors in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

Methyllycaconitine (MLA) Citrate: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures assembled from a diverse array of subunits (e.g., α1–α10, β1–β4), resulting in numerous receptor subtypes with distinct pharmacological and physiological properties.[2]

Among these, the homomeric α7 nAChR, composed of five α7 subunits, has garnered significant attention as a therapeutic target.[2] It is widely expressed in key brain regions like the hippocampus and cortex and is implicated in cognitive processes, neuroprotection, and inflammatory responses.[1][3] Dysregulation of α7 nAChR signaling is associated with various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[1][4]

Methyllycaconitine (B43530) (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a potent and highly selective competitive antagonist of α7-containing nAChRs.[2][5][6] Its ability to readily cross the blood-brain barrier and its high affinity for the α7 subtype make it an indispensable pharmacological tool for elucidating the receptor's function in health and disease.[7] This guide provides a comprehensive overview of MLA citrate (B86180), its mechanism of action, quantitative data, key experimental protocols, and associated signaling pathways.

Mechanism of Action

Methyllycaconitine functions as a competitive antagonist at the α7 nAChR.[2] It binds to the same orthosteric site as the endogenous agonist acetylcholine (ACh).[2] By occupying this binding site, MLA prevents ACh from activating the receptor, thereby inhibiting the conformational change required for ion channel opening and blocking the subsequent influx of cations (primarily Ca²⁺).[8][9] This blockade effectively silences the downstream signaling cascades initiated by α7 nAChR activation.

Potency and Selectivity Profile

The utility of MLA as a research tool stems from its high potency and remarkable selectivity for the α7 nAChR subtype over other nAChR subtypes and muscarinic receptors. The following table summarizes its binding affinities (Ki) and inhibitory concentrations (IC50) across various receptor types.

| Receptor Subtype | Parameter | Value (nM) | Reference |

| α7 nAChR | Ki | 1.4 | [5][10] |

| α4β2 nAChR | IC50 | ~700 | [6] |

| α6β2 nAChR | Interaction Conc. | > 40 | [5][10] |

| α3β2 nAChR | IC50 | ~80 | [6] |

| Human Muscle nAChR | Ki | ~8,000 | [6] |

| Muscarinic AChR | Affinity Conc. | > 100,000 | [6] |

| Table 1: Comparative potency and selectivity of Methyllycaconitine (MLA) at various acetylcholine receptor subtypes. |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the role of MLA. The following diagrams, rendered using Graphviz, illustrate the key signaling pathways and a standard experimental workflow.

Key Experimental Protocols

Detailed methodologies are essential for the accurate characterization of MLA's interaction with α7 nAChRs. Below are protocols for two fundamental assays.

This assay is used to determine the binding affinity (Ki) of MLA by measuring its ability to displace a specific radiolabeled ligand from the α7 nAChR.

-

Objective: To quantify the binding affinity of MLA for the α7 nAChR.

-

Principle: The assay relies on the principle of competitive inhibition, where unlabeled MLA competes with a constant concentration of a high-affinity radioligand, typically [¹²⁵I]α-bungarotoxin, for binding to the receptor.[6][11]

-

Methodology:

-

Membrane Preparation: Tissues rich in α7 nAChRs (e.g., rat hippocampus) or cultured cells expressing the receptor are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).[11] The homogenate undergoes a series of centrifugations at increasing speeds to pellet and isolate the crude membrane fraction, which is then resuspended in an appropriate assay buffer.[11][12]

-

Assay Incubation: In a 96-well plate format, membrane aliquots are incubated with a fixed concentration of [¹²⁵I]α-bungarotoxin (typically at or below its Kd value) and a range of concentrations of unlabeled MLA.[11][12] Control wells are included to determine total binding (no MLA) and non-specific binding (in the presence of a saturating concentration of a non-radioactive ligand like nicotine).[11][13] The incubation is typically carried out at 37°C for several hours to reach equilibrium.[11]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[11][12] This step quickly separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The filters are washed with ice-cold buffer and the radioactivity retained on each filter is measured using a gamma or scintillation counter.[12]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the logarithm of the MLA concentration. A sigmoidal curve-fitting algorithm is used to determine the IC50 value (the concentration of MLA that inhibits 50% of the specific radioligand binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

-

This functional assay measures the extent to which MLA inhibits the ion current mediated by α7 nAChRs upon agonist stimulation.

-

Objective: To determine the functional potency (IC50) of MLA as an antagonist.

-

Principle: Xenopus laevis oocytes are used as a heterologous expression system to express functional human α7 nAChRs on their surface.[14] A two-electrode system clamps the oocyte's membrane potential at a fixed value and measures the transmembrane current that flows when the expressed ion channels are opened by an agonist.[15][16]

-

Methodology:

-

Oocyte Preparation and Expression: Oocytes are surgically harvested from Xenopus laevis frogs. They are then microinjected with complementary RNA (cRNA) encoding the human α7 nAChR subunit.[14] The oocytes are incubated for 2-5 days to allow for the translation, assembly, and insertion of functional receptors into the plasma membrane.

-

Recording Setup: An injected oocyte is placed in a small recording chamber continuously perfused with a buffer solution. The oocyte is then impaled with two sharp glass microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to maintain, or "clamp," the potential at a predetermined holding value (e.g., -70 mV).[16][17]

-

Agonist Application: An agonist, such as acetylcholine (ACh), is applied to the oocyte at a concentration that elicits a submaximal response (typically the EC50 concentration).[18] This application will open the α7 nAChR channels, resulting in a measurable inward current.

-

Antagonist Application: To measure inhibition, the oocyte is pre-incubated with or co-perfused with a specific concentration of MLA before applying the agonist again.[19] The reduction in the peak current amplitude in the presence of MLA is recorded. This is repeated for a range of MLA concentrations.

-

Data Analysis: The current amplitude recorded in the presence of each MLA concentration is normalized to the control current (agonist alone). These normalized values are plotted against the logarithm of the MLA concentration, and a concentration-response curve is fitted to the data to determine the IC50 value for functional inhibition.[2]

-

Conclusion

Methyllycaconitine (MLA) citrate stands out as a cornerstone pharmacological tool for the study of α7 nicotinic acetylcholine receptors. Its high potency and exceptional selectivity enable researchers to precisely probe the function of this specific nAChR subtype.[5] Through the application of robust experimental protocols such as radioligand binding assays and two-electrode voltage clamp, the quantitative aspects of its interaction can be thoroughly characterized. The detailed understanding of MLA's mechanism provides a solid foundation for investigating the complex roles of α7 nAChRs in synaptic plasticity, neuroinflammation, and the pathophysiology of CNS disorders, ultimately aiding in the development of novel therapeutics targeting this critical receptor.[3][6][8]

References

- 1. Molecular mechanisms of α7-nAchR-mediated anti-inflammatory effects - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α7 Neuronal Nicotinic Acetylcholine Receptors Are Negatively Regulated by Tyrosine Phosphorylation and Src-Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyllycaconitine citrate | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 6. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the α7 subunit of the nicotinic acetylcholine receptor in the acute toxicosis of methyllycaconitine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer’s Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 17. warneronline.com [warneronline.com]

- 18. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship of Methyllycaconitine analogues

An In-depth Technical Guide on the Structure-Activity Relationship of Methyllycaconitine (B43530) Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (MLA), a norditerpenoid alkaloid isolated from Delphinium (larkspur) species, is a potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission and are implicated in a variety of neurological disorders.[1] MLA's high affinity and selectivity for the α7 subtype have made it an invaluable pharmacological tool for studying the role of these receptors in the central nervous system.[4] However, its complex structure and unfavorable pharmacokinetic properties limit its therapeutic potential.[5] This has driven extensive research into the synthesis and evaluation of simpler, more "drug-like" MLA analogues to elucidate the structural determinants of nAChR activity and to develop novel therapeutic agents. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of MLA analogues, details the experimental protocols used for their evaluation, and visualizes the key pathways and workflows involved.

Core Structure and Key Pharmacophores of Methyllycaconitine

The intricate hexacyclic structure of MLA possesses several key features that are crucial for its high-affinity binding to α7 nAChRs. The anthranilate ester side-chain, in particular, is critical for its activity.[6] SAR studies have revealed that modifications to the N-side-chain of the piperidine (B6355638) E-ring and simplification of the complex core to bicyclic or tricyclic systems significantly impact potency and selectivity.

Structure-Activity Relationship (SAR) of MLA Analogues

The primary goal of MLA analogue development has been to simplify the complex natural product structure while retaining or improving its antagonist activity and selectivity. Research has focused on three main areas: modification of the piperidine E-ring N-side-chain, alteration of the ester side-chain, and simplification of the polycyclic core.

N-Side-Chain Modifications

The side-chain on the piperidine ring nitrogen significantly influences antagonist activity. Studies on simplified AE-bicyclic analogues have shown that bulkier, aromatic N-side-chains, such as benzyl (B1604629) or phenylalkyl groups, tend to enhance antagonist activity at human α7 nAChRs compared to smaller alkyl chains like methyl or ethyl.[7][8] For instance, an analogue with a benzyl N-side-chain was found to be the most efficacious in one series, inhibiting the agonist response at human α7 nAChRs to approximately 53% at a 1 nM concentration.[7][8]

| Analogue N-Side-Chain | Receptor Subtype | Activity Measurement | Value | Reference |

| MLA | human α7 | % of ACh Response | 3.4 ± 0.2% | [7] |

| Methyl | human α7 | % of ACh Response | ~75% | [8] |

| Ethyl | human α7 | % of ACh Response | ~80% | [8] |

| Benzyl | human α7 | % of ACh Response | 53.2 ± 1.9% | [7] |

| 2-Phenylethyl | human α7 | % of ACh Response | ~65% | [8] |

| 3-Phenylpropyl | human α7 | % of ACh Response | ~70% | [8] |

| 4-Phenylbutyl | human α7 | % of ACh Response | ~57% | [8] |

| 3-Phenylpropyl | rat brain α7 | IC50 | 177 µM | [7][9] |

| N-Phenpropyl | bovine adrenal α3β4 * | IC50 | 11 µM | [1] |

Table 1: Effect of N-Side-Chain modifications on the antagonist activity of MLA analogues. Activity is shown as the remaining response to acetylcholine (ACh) in the presence of the analogue, or as IC50 values.

Ester Side-Chain and Core Structure Modifications

The anthranilate ester side-chain is a critical determinant of MLA's high affinity for α7 nAChRs. Its removal leads to a more than 1000-fold decrease in activity.[7] Simpler bicyclic and tricyclic analogues have been synthesized to mimic the core scaffold of MLA. While these simplified analogues are generally less potent than MLA itself, they have provided valuable insights into the necessary structural components for nAChR antagonism. For example, azatricyclic and azabicyclic cores, both with and without the anthranilate ester, have been shown to inhibit various nAChR subtypes, often acting as noncompetitive antagonists or channel blockers, particularly at α4β2 receptors.[6]

| Analogue Description | Receptor Subtype | IC50 (µM) | Mode of Antagonism | Reference |

| Azatricyclic Anthranilate (2) | rat α7 | 2.3 | Competitive | [6] |

| rat α4β2 | 5.0 | Noncompetitive | [6] | |

| rat α3β4 | 4.6 | Mixed | [6] | |

| Azatricyclic Alcohol (3) | rat α7 | 26.6 | Noncompetitive | [6] |

| rat α4β2 | 19.3 | Noncompetitive | [6] | |

| rat α3β4 | 14.7 | Noncompetitive | [6] | |

| Azabicyclic Anthranilate (4) | rat α7 | 11.0 | Competitive | [6] |

| rat α4β2 | 11.5 | Noncompetitive | [6] | |

| rat α3β4 | 10.3 | Noncompetitive | [6] | |

| Azabicyclic Alcohol (5) | rat α7 | 17.5 | Noncompetitive | [6] |

| rat α4β2 | 11.6 | Noncompetitive (Voltage-dependent) | [6] | |

| rat α3β4 | 11.2 | Noncompetitive | [6] |

Table 2: Pharmacological activity of simplified bicyclic and tricyclic MLA analogues at various rat nAChR subtypes expressed in Xenopus oocytes.[6]

Experimental Protocols

The evaluation of MLA analogues typically involves a combination of radioligand binding assays to determine binding affinity and electrophysiological techniques to assess functional antagonist activity.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of MLA analogues for specific nAChR subtypes. A common method involves a competition binding experiment using a radiolabeled ligand that binds to the receptor of interest.

-

Membrane Preparation: Membranes are prepared from tissues or cell lines endogenously expressing or transfected with the desired nAChR subtype (e.g., rat brain homogenates for α7 nAChRs).

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]MLA or [125I]α-bungarotoxin for α7 nAChRs; [3H]epibatidine for α4β2 nAChRs) and varying concentrations of the unlabeled MLA analogue (the competitor).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the analogue that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique used to measure the ion flow through nAChRs expressed in the membrane of Xenopus oocytes, allowing for the functional characterization of MLA analogues as antagonists.

-

Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific nAChR subunits of interest (e.g., human α7 or rat α4 and β2).[7] The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.

-

Agonist Application: An agonist, typically acetylcholine (ACh), is applied at a concentration that elicits a submaximal response (e.g., EC50) to induce an inward current.

-

Antagonist Application: To test for antagonist activity, the oocyte is pre-incubated with the MLA analogue for a set period (e.g., 2-5 minutes) before co-application with the agonist.[7] The reduction in the ACh-evoked current in the presence of the analogue is measured.

-

Data Analysis: Concentration-response curves are generated by applying various concentrations of the analogue. The IC50 value, representing the concentration of the analogue that inhibits 50% of the agonist-induced response, is calculated from these curves. The mode of antagonism (competitive vs. non-competitive) can be inferred from shifts in the agonist's concentration-response curve in the presence of the antagonist.[6]

Mechanism of Action and Signaling Pathways

nAChRs are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+). This influx depolarizes the cell membrane and, particularly through Ca2+ entry, triggers various downstream intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and plasticity.[6]

MLA and its analogues function as antagonists, blocking this initial step.

-

Competitive antagonists bind to the same site as the agonist (the orthosteric site) and physically prevent the agonist from binding and activating the receptor.[1]

-

Non-competitive antagonists bind to a different site on the receptor (an allosteric site) or block the ion channel pore directly, preventing ion flow even when the agonist is bound.[1]

By blocking the initial cation influx, MLA analogues effectively inhibit all subsequent downstream signaling that would normally be initiated by nAChR activation.

Conclusion

The study of methyllycaconitine analogues has significantly advanced our understanding of the structural requirements for potent and selective antagonism of nAChRs. Key findings indicate that a bulky, aromatic N-side-chain on the piperidine ring enhances activity at α7 nAChRs, while the anthranilate ester side-chain remains a critical pharmacophore for high affinity. Simplification of the complex norditerpenoid core has yielded analogues with micromolar potency that often exhibit non-competitive mechanisms of action, providing new avenues for probing nAChR function. While none of the simplified analogues have yet surpassed the potency of MLA at α7 nAChRs, these SAR studies provide a crucial foundation for the rational design of novel, selective nAChR modulators with improved drug-like properties for the potential treatment of various neurological and psychiatric disorders.

References

- 1. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 5. Identifying the Binding Site of Novel Methyllycaconitine (MLA) Analogs at α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methyllycaconitine: A Technical Guide to its Natural Sources and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyllycaconitine (B43530) (MLA) is a highly potent and selective antagonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), making it a valuable pharmacological tool for studying the role of this receptor in various physiological and pathological processes.[1][2] As a norditerpenoid alkaloid, its complex structure presents both challenges and opportunities in its acquisition, whether from natural sources or through chemical synthesis. This technical guide provides an in-depth overview of the natural occurrence of MLA, detailed protocols for its extraction and isolation, and a comprehensive summary of its chemical synthesis.

Natural Sources of Methyllycaconitine

Methyllycaconitine is predominantly found in various species of the genus Delphinium, commonly known as larkspurs.[3] The concentration of MLA can vary significantly depending on the plant species, the part of the plant, the geographical location, and the phenological stage of development. This variability underscores the importance of careful selection and characterization of plant material for efficient extraction.

Quantitative Analysis of Methyllycaconitine in Delphinium Species

The following table summarizes the reported concentrations of Methyllycaconitine in several Delphinium species. This data is crucial for researchers aiming to isolate MLA from natural sources, allowing for the selection of species and plant parts with the highest yields.

| Delphinium Species | Plant Part | Concentration of Methyllycaconitine (mg/g of dry weight) | Analytical Method | Reference |

| Delphinium barbeyi | Whole Plant (early flowering) | 10.4 | HPLC | [4] |

| Delphinium malabaricum | Roots (control) | 0.76 | RP-HPLC | [5] |

| Delphinium malabaricum | Roots (0.01% EMS treated) | 0.78 | RP-HPLC | [5] |

| Delphinium occidentale | Not Specified | Varies (chemotypes with and without MSAL-type alkaloids) | Not Specified | [6] |

| Delphinium elatum | Seeds | Present (qualitative) | Physical tests | [7] |

| Delphinium brownii | Seeds | Not quantified | Not Specified | [3] |

| Delphinium cashmirianum | Whole Plant | Present (as lycaconitine) | Not Specified | [8] |

Extraction and Isolation of Methyllycaconitine from Natural Sources

The isolation of Methyllycaconitine from Delphinium species is a multi-step process involving extraction, purification, and analysis. The following protocol is a generalized procedure based on methodologies reported in the literature.

Experimental Protocol: Extraction and Isolation

1. Plant Material Preparation:

-

Collect the desired plant parts (e.g., seeds, roots, or aerial parts) of a selected Delphinium species known to contain high concentrations of MLA.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical mill to increase the surface area for efficient extraction.

2. Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 24-48 hours) with occasional stirring. The solvent-to-solid ratio should be optimized but is typically around 10:1 (v/w).

-

Alternatively, use a Soxhlet apparatus for continuous extraction to improve efficiency.

-

After the extraction period, filter the mixture to separate the solvent extract from the solid plant residue.

-

Repeat the extraction process with fresh solvent two to three more times to ensure complete extraction of the alkaloids.

-

Combine all the solvent extracts.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Resuspend the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid) to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with a nonpolar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly basic impurities.

-

Basify the aqueous layer with a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of 9-10 to deprotonate the alkaloids, making them soluble in organic solvents.

-

Extract the alkaloids from the basified aqueous solution with a suitable organic solvent, such as chloroform (B151607) or dichloromethane, multiple times.

-

Combine the organic extracts containing the alkaloids and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure to yield a crude alkaloid mixture.

4. Chromatographic Purification:

-

Subject the crude alkaloid mixture to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol. The specific gradient will need to be optimized based on the complexity of the alkaloid mixture.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine the fractions containing MLA.

-

For final purification, employ preparative high-performance liquid chromatography (HPLC) or reversed-phase HPLC (RP-HPLC) to obtain highly pure Methyllycaconitine.[5]

5. Characterization:

-

Confirm the identity and purity of the isolated Methyllycaconitine using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and comparison with a certified reference standard.

Synthesis of Methyllycaconitine

To date, a total synthesis of the structurally complex Methyllycaconitine has not been reported. However, a semi-synthesis from the related, more abundant natural product, lycoctonine (B1675730), has been successfully developed. This approach focuses on the strategic attachment of the characteristic N-(methylsuccinimido)anthranoyl side-chain to the lycoctonine core.

Semi-Synthesis of Methyllycaconitine from Lycoctonine

The semi-synthesis of Methyllycaconitine from lycoctonine involves a two-step acylation process.[9][10]

Step 1: Synthesis of the N-(2-carboxyphenyl)-S-methylsuccinimide Side-Chain

-

Fusion Reaction: A neat fusion of anthranilic acid and S-(-)-methylsuccinic anhydride (B1165640) is performed to yield N-(2-carboxyphenyl)-S-methylsuccinimide. This reaction is typically carried out at an elevated temperature (e.g., 140-150 °C) under an inert atmosphere (e.g., nitrogen) for several hours.[11]

-

Purification: The resulting product is purified by recrystallization or column chromatography to yield the pure carboxylic acid side-chain.

Step 2: Esterification of Lycoctonine

-

Activation of the Carboxylic Acid: The carboxylic acid group of the synthesized side-chain is activated to facilitate esterification. This can be achieved by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Esterification Reaction: The activated side-chain is then reacted with lycoctonine in an anhydrous aprotic solvent (e.g., pyridine (B92270), dichloromethane, or acetonitrile) at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Methyllycaconitine.

An alternative and efficient method for the regiospecific introduction of the anthranilate ester moiety involves the use of isatoic anhydride.[9][12]

Alternative Step 2: Two-Step Acylation of Lycoctonine

-

Reaction with Isatoic Anhydride: Lycoctonine is reacted with isatoic anhydride in a suitable solvent like pyridine at an elevated temperature. This step selectively introduces the anthraniloyl group at the C-18 position of lycoctonine.

-

Reaction with S-(-)-Methylsuccinic Anhydride: The resulting anthraniloyl lycoctonine is then reacted with S-(-)-methylsuccinic anhydride, again typically in pyridine, to form the succinimide (B58015) ring and complete the synthesis of Methyllycaconitine.

-

Purification: The final product is purified using column chromatography.

Signaling Pathway of Methyllycaconitine

Methyllycaconitine exerts its primary biological effect as a potent and selective competitive antagonist of the α7 nicotinic acetylcholine receptor (nAChR).[11][13] This receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission in the central and peripheral nervous systems.

Upon binding of the endogenous agonist acetylcholine (ACh), the α7 nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and the activation of various downstream signaling cascades.

Methyllycaconitine competitively binds to the same site as acetylcholine on the α7 nAChR, but its binding does not induce the conformational change required to open the ion channel. By occupying the binding site, MLA effectively blocks acetylcholine from activating the receptor, thereby inhibiting the downstream signaling events.

Conclusion

Methyllycaconitine remains a molecule of significant interest to researchers in pharmacology and drug development due to its potent and selective antagonism of the α7 nAChR. While its natural abundance in Delphinium species provides a direct source, the variability in concentration necessitates careful selection of plant material and robust extraction and purification protocols. The absence of a total synthesis highlights the formidable challenge posed by its complex architecture, making the semi-synthetic route from lycoctonine a critical methodology for obtaining this valuable compound. The detailed protocols and data presented in this guide are intended to facilitate further research and application of Methyllycaconitine in the exploration of nicotinic cholinergic systems and the development of novel therapeutics.

References

- 1. An overview of the chemical constituents from the genus Delphinium reported in the last four decades - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00813C [pubs.rsc.org]

- 2. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. researchgate.net [researchgate.net]

- 6. Publication : USDA ARS [ars.usda.gov]

- 7. EFSA Compendium of Botanicals [combodb.ecomole.com]

- 8. The alkaloids of Delphinium cashmirianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acylation of lycoctonine: semi-synthesis of inuline, delsemine analogues and methyllycaconitine [agris.fao.org]

- 10. Acylation of lycoctonine: Semi-synthesis of inuline, delsemine analogues and methyllycaconitine — Department of Pharmacology [pharm.ox.ac.uk]

- 11. Synthesis and Antagonist Activity of Methyllycaconitine Analogues on Human α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preliminary synthetic studies of methyllycaconitine, a potent nicotinic acetylcholine receptor antagonist: rapid syntheses of AE-bicyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl lycaconitine: A novel nicotinic antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Grasp: An In-depth Technical Guide to Early Research on Methyllycaconitine's Blockade of Neuromuscular Transmission

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research into the effects of Methyllycaconitine (MLA) on neuromuscular transmission. It is designed to offer a detailed understanding of the compound's mechanism of action, the experimental methodologies used in its early characterization, and the quantitative data that established its profile as a potent neuromuscular blocking agent.

Executive Summary

Methyllycaconitine (MLA), a norditerpenoid alkaloid derived from Delphinium (larkspur) species, was identified in early studies as a potent and competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[1][2] Its pharmacological actions bear a close resemblance to those of the classic neuromuscular blocker, d-tubocurarine.[2] Early investigations in vertebrate preparations, including frog, chick, and rat tissues, were pivotal in elucidating its mechanism of action. These studies demonstrated that MLA effectively blocks neuromuscular transmission by competitively inhibiting the binding of acetylcholine (ACh) to postsynaptic nAChRs, thereby reducing the amplitude of the end-plate potential (EPP) and preventing muscle contraction. This guide synthesizes the key quantitative findings, experimental protocols, and mechanistic understanding from this seminal research.

Quantitative Data on Methyllycaconitine's Neuromuscular Blockade

The following tables summarize the key quantitative data from early studies, illustrating the potency of MLA across different experimental preparations and receptor subtypes.

Table 1: Potency of Methyllycaconitine in Functional Neuromuscular Preparations

| Preparation | Species | Parameter | Value | Reference |

| Phrenic nerve-diaphragm | Rat | IC50 (Twitch depression) | 2 x 10⁻⁵ M | [2] |

| Phrenic nerve-diaphragm | Rat | Complete Inhibition | 3 x 10⁻⁵ M | [2] |

| Sciatic nerve-gastrocnemius | Frog | - | Blocked response | [2] |

| Sciatic nerve-sartorius | Frog | - | Inhibited postsynaptic action potentials | [2] |

| Extensor digitorus IV | Frog | - | Reduced mEPP amplitude | [2] |

Table 2: Binding Affinity and Inhibitory Constants of Methyllycaconitine for Nicotinic Acetylcholine Receptor Subtypes

| Receptor Subtype | Preparation | Radioligand | Parameter | Value | Reference |

| Neuronal α7 | Rat brain membranes | [³H]MLA | K_d_ | 1.86 nM | [3] |

| Neuronal α7 | Rat brain membranes | [³H]MLA | K_i_ (vs α-bungarotoxin) | 1.8 nM | [3] |

| Neuronal α7 | Rat brain membranes | [³H]MLA | K_i_ (vs nicotine) | 6.1 µM | [3] |

| Neuronal α3β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~8 x 10⁻⁸ M | [2] |

| Neuronal α4β2 | Avian DNA in Xenopus oocytes | - | IC50 | ~7 x 10⁻⁷ M | [2] |

| Muscle Type (α1)₂β1γδ | - | - | - | - | [1][2] |

Note: Early research often focused on functional outcomes at the neuromuscular junction, which is primarily composed of the muscle-type (α1)₂β1γδ nAChR. While specific high-affinity binding studies on this subtype are less cited in the initial papers, the functional data strongly supports MLA's antagonistic action at this receptor.

Experimental Protocols

The following sections detail the methodologies employed in early research to characterize the effects of MLA on neuromuscular transmission.

Electrophysiological Measurement of Neuromuscular Transmission

Objective: To measure the effects of MLA on nerve-evoked muscle contraction (twitch tension), end-plate potentials (EPPs), and miniature end-plate potentials (mEPPs).

3.1.1 Isolated Nerve-Muscle Preparations

-

Frog Sartorius Nerve-Muscle Preparation:

-

A frog (Rana species) is doubly pithed and the sartorius muscle with its attached nerve is dissected and mounted in a bath containing Ringer's solution, bubbled with 95% O₂ and 5% CO₂.

-

The distal end of the muscle is fixed, and the tendon is attached to an isometric force transducer to record twitch tension.

-

The nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration) via platinum electrodes.

-

For intracellular recordings, the muscle is immobilized with a high concentration of Mg²⁺ or a low concentration of Ca²⁺ in the Ringer's solution to prevent contraction while allowing for the recording of EPPs.

-

Glass microelectrodes filled with 3 M KCl are used to impale muscle fibers at the end-plate region to record EPPs and mEPPs.[4][5]

-

-

Chick Biventer Cervicis Nerve-Muscle Preparation:

-

The biventer cervicis muscle with its nerve is dissected from a young chick and mounted in a bath containing Krebs-Henseleit solution at 37-40°C, gassed with 95% O₂ and 5% CO₂.[6][7]

-

One tendon is fixed, and the other is attached to a force transducer.

-

The nerve is stimulated via electrodes, and the resulting muscle contractions are recorded. This preparation is particularly useful for distinguishing between depolarizing and non-depolarizing blockers, as depolarizing agents cause a characteristic contracture of the muscle.[6][8]

-

-

Rat Phrenic Nerve-Hemidiaphragm Preparation:

-

A rat is euthanized, and a hemidiaphragm with the phrenic nerve attached is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, gassed with 95% O₂ and 5% CO₂.

-

The base of the diaphragm is pinned, and the central tendon is connected to a force transducer.

-

The phrenic nerve is stimulated, and twitch responses are recorded.

-

3.1.2 Data Acquisition and Analysis

-

A stable baseline of nerve-evoked twitch tension, EPP amplitude, or mEPP frequency and amplitude is established.

-

MLA is added to the bath in increasing concentrations.

-

The effects on the measured parameters are recorded over time until a steady state is reached for each concentration.

-

For competitive antagonism studies, agonist (e.g., acetylcholine or carbachol) concentration-response curves are generated in the absence and presence of different concentrations of MLA to perform a Schild analysis.[9][10]

Radioligand Binding Assays

Objective: To determine the binding affinity (K_d_ or K_i_) of MLA for nicotinic acetylcholine receptors.

3.2.1 Membrane Preparation

-

Tissue rich in nAChRs (e.g., rat brain for neuronal subtypes, or electric organ from Torpedo for muscle-type receptors) is homogenized in ice-cold buffer.

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.[11] The final pellet is resuspended in assay buffer.

3.2.2 Binding Assay Protocol

-

Membrane preparations are incubated with a radiolabeled ligand that binds to the nAChR of interest (e.g., [³H]MLA or [¹²⁵I]α-bungarotoxin).[3][12]

-

For competition binding assays, incubations are performed with a fixed concentration of the radioligand and varying concentrations of unlabeled MLA.

-

Total binding is measured in the absence of any competing ligand.

-

Non-specific binding is determined by adding a high concentration of a known nAChR ligand (e.g., nicotine (B1678760) or d-tubocurarine) to displace all specific binding of the radioligand.[13]

-

After incubation to equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the IC₅₀, from which the K_i_ can be calculated using the Cheng-Prusoff equation.

Visualizations: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key concepts in the action of MLA at the neuromuscular junction.

Caption: Signaling pathway at the neuromuscular junction.

Caption: Competitive antagonism of MLA at the nAChR.

Caption: Experimental workflow for electrophysiology.

References

- 1. Neuromuscular junction - Wikipedia [en.wikipedia.org]

- 2. Methyllycaconitine - Wikipedia [en.wikipedia.org]

- 3. Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Miniature end-plate currents and potentials generated by quanta of acetylcholine in glycerol-treated toad sartorius fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The resting membrane potential of frog sartorius muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. The isolated chick biventer cervicis nerve-muscle preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taking the time to study competitive antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Methyllycaconitine (MLA): A Historical and Technical Guide to its Use as a Selective α7 nAChR Molecular Probe

Introduction

Methyllycaconitine (MLA) is a naturally occurring norditerpenoid alkaloid renowned for its potent and selective antagonism of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] Originally identified as a toxin responsible for livestock poisoning by larkspur plants, its unique pharmacological profile has made it an indispensable molecular probe in neuroscience and drug development.[4] This guide provides an in-depth technical overview of the history, quantitative pharmacology, experimental applications, and signaling pathways elucidated using MLA, tailored for researchers, scientists, and drug development professionals.

History and Discovery

The journey of Methyllycaconitine from a plant toxin to a refined neuropharmacological tool began with its initial isolation from Delphinium brownii.[4] In 1943, a purer form of the alkaloid was isolated from the seeds of Delphinium elatum and given the name "methyl-lycaconitine".[4] For decades, it was primarily studied in the context of its toxicity, particularly as one of the principal toxins in larkspurs responsible for poisoning livestock in North America.[4] Early pharmacological studies revealed that MLA blocks neuromuscular transmission in skeletal muscle, characteristic of a nicotinic (but not muscarinic) acetylcholine receptor antagonist.[4] A pivotal moment in its history as a molecular probe occurred in 1990, when it was identified as the first low molecular weight ligand to show high affinity for the α-bungarotoxin binding site in the rat brain (now known as the α7 nAChR) while having a markedly lower affinity for muscle-type nicotinic receptors.[5][6] This discovery established MLA as a highly selective tool for discriminating between nAChR subtypes, paving the way for its widespread use in receptor characterization.[5][6]

Quantitative Pharmacological Data

MLA's utility as a probe is defined by its high affinity for the α7 nAChR and its selectivity over other nAChR subtypes. The following table summarizes key quantitative binding and inhibition data reported in the literature.

| Parameter | Receptor/Preparation | Value | Reference(s) |

| Ki | α7-containing neuronal nicotinic receptors (rat brain) | 1.4 nM | [3][5][6] |

| Ki | Displacement of 125I-α-bungarotoxin (rat brain) | ~1.0 nM | [4] |

| Ki | Displacement of 125I-α-bungarotoxin (human K28 cell line α7) | ~10 nM | [4] |

| Ki | Displacement of (-) [3H]nicotine (rat brain) | ~4,000 nM (~4 µM) | [4][7] |

| Ki | Muscle-type nAChRs (frog & human) | 10,000 - 100,000 nM (10-100 µM) | [5][6] |

| Ki | α-conotoxin-MII sensitive presynaptic nAChRs (α3/α6β2β3*) | 33 nM | [8] |

| Kd | [3H]MLA binding to rat brain membranes | 1.86 nM | [9] |

| IC50 | α7 nAChRs | 2.0 nM | [1][2] |

| IC50 | α3β4 nAChRs (chick, expressed in oocytes) | 80 nM | [7] |

| IC50 | α4β2 nAChRs (chick, expressed in oocytes) | 650 nM | [7] |

Note: While highly selective for α7 nAChRs, caution should be exercised as MLA can interact with other subtypes, such as α4β2, α6β2, and certain presynaptic receptors, at higher concentrations (>40 nM).[3][8]

Key Experimental Protocols

MLA is a cornerstone reagent in various experimental paradigms. Below are detailed methodologies for two common applications.

Protocol: Competition Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand, such as [3H]MLA. The methodology is synthesized from standard filtration assay procedures.[10][11]

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat hippocampus or cortex) or cells expressing α7 nAChRs in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. Binding Assay:

-

Set up the assay in a 96-well plate. Each reaction will have a final volume of 250 µL.

-

Total Binding Wells: Add 150 µL of membrane preparation (containing 50-100 µg protein), 50 µL of assay buffer, and 50 µL of [3H]MLA (at a concentration near its Kd, e.g., 1-2 nM).

-

Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a competing non-labeled ligand (e.g., 10 µM nicotine (B1678760) or 1 µM unlabeled MLA), and 50 µL of [3H]MLA.

-

Competition Wells: Add 150 µL of membrane preparation, 50 µL of the unlabeled test compound (at various concentrations, typically in a serial dilution), and 50 µL of [3H]MLA.

-

Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[12]

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, often pre-soaked in 0.3% polyethyleneimine to reduce non-specific filter binding).[12]

-

Quickly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[13]

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-